
1-(4-Nitrobencil)-1H-pirazol
Descripción general
Descripción
1-(4-Nitrobenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of a nitrobenzyl group attached to the pyrazole ring
Aplicaciones Científicas De Investigación
1-(4-Nitrobenzyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with equilibrative nucleoside transporters (ents), which play a crucial role in the transport of nucleosides across cell membranes .
Mode of Action
It’s known that nitrobenzyl compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Benzyloxybenzaldehyde derivatives, which are structurally similar, have been synthesized by reactions with 4-nitrobenzyl bromide . This suggests that 1-(4-Nitrobenzyl)-1H-pyrazole might also be involved in similar biochemical transformations.
Pharmacokinetics
Prodrug design, a strategy often used to improve the solubility and pharmacokinetic features of drugs, has been applied to similar nitrobenzyl compounds . This suggests that 1-(4-Nitrobenzyl)-1H-pyrazole might also exhibit favorable pharmacokinetic properties when used as a prodrug.
Result of Action
Similar nitrobenzyl compounds have been reported to inhibit the activity of certain transporters, such as the breast cancer resistance protein (abcg2) . This suggests that 1-(4-Nitrobenzyl)-1H-pyrazole might also have inhibitory effects on certain cellular transporters.
Action Environment
It’s known that the stability of similar nitrobenzyl compounds can be influenced by factors such as temperature and solvent conditions .
Análisis Bioquímico
Biochemical Properties
1-(4-Nitrobenzyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The interaction between 1-(4-Nitrobenzyl)-1H-pyrazole and glutathione S-transferase involves the binding of the compound to the enzyme’s active site, which can influence the enzyme’s activity and stability.
Cellular Effects
1-(4-Nitrobenzyl)-1H-pyrazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of equilibrative nucleoside transporters, which are involved in the transport of nucleosides across cell membranes . This inhibition can lead to alterations in nucleoside levels within cells, affecting cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of 1-(4-Nitrobenzyl)-1H-pyrazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to the active sites of enzymes, such as glutathione S-transferase, leading to enzyme inhibition . Additionally, 1-(4-Nitrobenzyl)-1H-pyrazole can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Nitrobenzyl)-1H-pyrazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo reductive fragmentation, leading to the release of toxic amine-based products . These degradation products can have long-term effects on cellular function, including cytotoxicity.
Dosage Effects in Animal Models
The effects of 1-(4-Nitrobenzyl)-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, 1-(4-Nitrobenzyl)-1H-pyrazole can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular metabolism . Threshold effects and dose-dependent toxicity are important considerations in the use of this compound in animal studies.
Metabolic Pathways
1-(4-Nitrobenzyl)-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in its metabolism and degradation. For example, the compound can be reduced by nitroreductase enzymes, leading to the formation of hydroxylamine intermediates . These intermediates can further react to produce toxic metabolites, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of 1-(4-Nitrobenzyl)-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported by equilibrative nucleoside transporters, which facilitate its movement across cell membranes . Additionally, binding proteins can influence the localization and accumulation of 1-(4-Nitrobenzyl)-1H-pyrazole within specific cellular compartments.
Subcellular Localization
1-(4-Nitrobenzyl)-1H-pyrazole exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and cellular energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzyl)-1H-pyrazole can be synthesized through a multi-step process involving the nitration of benzyl chloride followed by cyclization with hydrazine derivatives. The general synthetic route involves:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitrobenzyl chloride.
Cyclization: The 4-nitrobenzyl chloride is then reacted with hydrazine or its derivatives under basic conditions to form the pyrazole ring.
Industrial Production Methods: While specific industrial production methods for 1-(4-Nitrobenzyl)-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrobenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(4-Aminobenzyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of 1-(4-Nitrobenzyl)-1H-pyrazole.
Comparación Con Compuestos Similares
1-(4-Nitrobenzyl)-1H-pyrazole can be compared with other nitrobenzyl-substituted heterocycles:
1-(4-Nitrobenzyl)-1H-1,2,4-Triazole: Similar in structure but contains an additional nitrogen atom in the ring, which may alter its chemical reactivity and biological activity.
1-(4-Nitrobenzyl)-1H-1,3,4-Oxadiazole:
1-(4-Nitrobenzyl)-1H-1,3,4-Thiadiazole: Contains a sulfur atom in the ring, which can affect its stability and reactivity.
Uniqueness: 1-(4-Nitrobenzyl)-1H-pyrazole is unique due to its specific combination of a nitrobenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWQFBNNHCBSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359584 | |
| Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110525-57-0 | |
| Record name | 1-[(4-Nitrophenyl)methyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

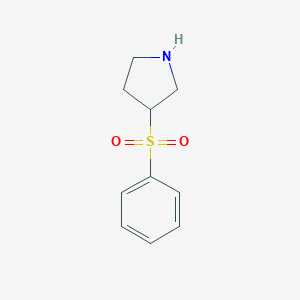

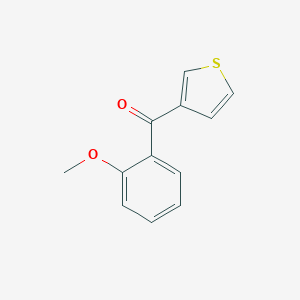
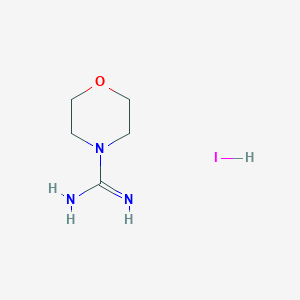
![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)

![5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene](/img/structure/B12072.png)
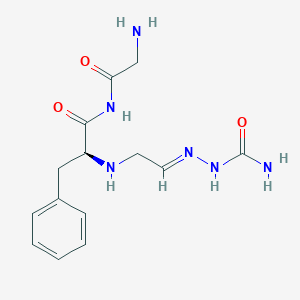

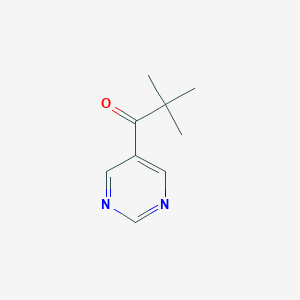
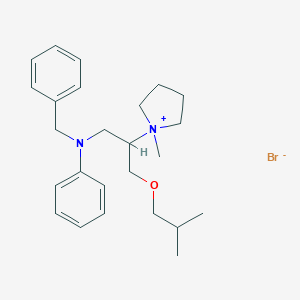
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)

